4,5-Dimethylthiazole-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

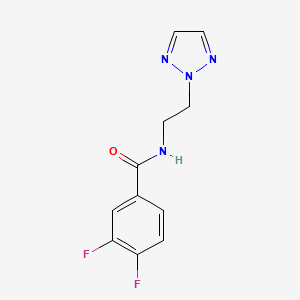

4,5-Dimethylthiazole is a heterocyclic compound with the empirical formula C5H7NS . It is a powder with a molecular weight of 113.18 . It has been used in the preparation of 4-(bromomethyl)-5-(dibromomethyl)thiazole .

Synthesis Analysis

The synthesis of sulfonyl fluorides has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The targeted compounds were synthesized successfully above 70% yields .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

4,5-Dimethylthiazole is a powder with a density of 1.07 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.521 (lit.) and a boiling point of 158 °C/742 mmHg (lit.) .Scientific Research Applications

Fluorescent and Colorimetric Sensors

4,5-Dimethylthiazole-2-sulfonyl fluoride and its derivatives find applications in the development of fluorescent and colorimetric sensors for various ions, particularly fluoride. For instance, novel 2,1,3-benzothiadiazole derivatives have been synthesized as colorimetric and fluorescent sensors for fluoride ion. These sensors exhibit high sensitivity and selectivity for fluoride ion by inhibiting the excited state intramolecular proton transfer processes, allowing for direct visual observation of fluoride detection (Wu et al., 2016).

Analyte Sensing

The compound and its structural analogs are instrumental in creating sensors for detecting fluoride and acetate anions. A study on the synthesis and characterization of indolocarbazole-quinoxalines for effective fluoride and acetate anion sensing demonstrated that these systems, due to their flat rigid structure with a large pi system, exhibit high binding affinity and sensitivity (Wang et al., 2008).

Biological Applications

In biological research, derivatives of this compound have been explored for their potential in labeling proteins. For example, 5-Dimethylaminonaphthalene-1-sulfonyl fluoride has been evaluated for the selective labeling of proteins, showing high specificity in reactions with alpha-chymotrypsin, subtilisin Carlsberg, and trypsin, leading to stoichiometric incorporation of the label with concurrent loss of enzymatic activity (Vaz & Schoellmann, 1976).

Selective Synthesis

The chemistry surrounding this compound facilitates the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, providing a toolbox for the development of potential medicinal compounds. A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of such compounds, demonstrating the reagent's versatility in synthesizing diverse heterocyclic sulfonamides and sulfonyl fluorides (Tucker et al., 2015).

Fluoride Sensor Development

A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor was designed to probe specific detection of anions, especially fluoride, in both homogeneous and heterogeneous phases. This compound showed exceptional specificity and reversibility towards fluoride, making it a promising candidate for developing fluoride sensors (Aboubakr et al., 2013).

Safety and Hazards

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The discerning reactivity of sulfur (VI) fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This could influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

properties

IUPAC Name |

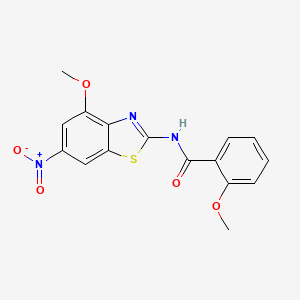

4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHTAYNAJPGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2702496.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)

![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)

![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)

![tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate](/img/structure/B2702510.png)

![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)